Cas no 1243392-80-4 (2-Fluoro-4-hydroxy-N-methylbenzamide)

2-Fluoro-4-hydroxy-N-methylbenzamide is a fluorinated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a fluorine substituent and a hydroxyl group, enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. The compound exhibits improved metabolic stability due to the fluorine atom, which can influence bioavailability. The presence of the N-methylamide group further contributes to its versatility in derivatization. This compound is particularly useful in the development of bioactive molecules, serving as a key building block for drug discovery and fine chemical synthesis. Its well-defined purity and consistent quality ensure reliable performance in research applications.
2-Fluoro-4-hydroxy-N-methylbenzamide structure
1243392-80-4 structure
Product Name:2-Fluoro-4-hydroxy-N-methylbenzamide
CAS No:1243392-80-4
MF:C8H8FNO2
MW:169.153025627136
MDL:MFCD16998328
CID:5017286
Update Time:2025-05-24

2-Fluoro-4-hydroxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-FLUORO-4-HYDROXY-N-METHYLBENZAMIDE
    • AMY36399
    • MB34809
    • 2-Fluoro-4-hydroxy-N-methylbenzamide
    • MDL: MFCD16998328
    • Inchi: 1S/C8H8FNO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12)
    • InChI Key: TVQDSLFVVSYIQF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(NC)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • XLogP3: 0.9
  • Topological Polar Surface Area: 49.3

2-Fluoro-4-hydroxy-N-methylbenzamide Pricemore >>

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Additional information on 2-Fluoro-4-hydroxy-N-methylbenzamide

2-Fluoro-4-hydroxy-N-methylbenzamide (CAS No. 1243392-80-4): A Comprehensive Overview

The compound 2-Fluoro-4-hydroxy-N-methylbenzamide (CAS No. 1243392-80-4) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its benzamide backbone, with a fluorine atom at the 2-position and a hydroxyl group at the 4-position, along with an N-methyl substituent. Its structure makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.

Structural Features and Synthesis

The synthesis of 2-Fluoro-4-hydroxy-N-methylbenzamide involves a series of well-established organic reactions, including nucleophilic aromatic substitution and amide formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, making this compound more accessible for large-scale production.

Chemical Properties and Reactivity

2-Fluoro-4-hydroxy-N-methylbenzamide exhibits interesting chemical properties due to the electron-withdrawing effects of the fluorine atom and the hydroxyl group. These groups influence the molecule's reactivity, making it a valuable substrate for various organic transformations. For instance, the hydroxyl group can undergo protection/deprotection reactions, while the fluorine atom can participate in electrophilic substitutions under specific conditions.

Pharmacological Activity and Applications

Recent studies have highlighted the potential of 2-Fluoro-4-hydroxy-N-methylbenzamide as a lead compound in drug discovery. Its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been extensively investigated. Preclinical data suggest that this compound may have anti-inflammatory, anti-cancer, and neuroprotective properties. Furthermore, its N-methyl group contributes to improved bioavailability, making it a promising candidate for therapeutic development.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of 2-Fluoro-4-hydroxy-N-methylbenzamide is crucial for its sustainable use. Studies indicate that this compound has moderate biodegradability under aerobic conditions, with degradation rates influenced by pH and temperature. Additionally, its acute toxicity profiles have been assessed in various model organisms, demonstrating low toxicity at therapeutic concentrations.

Future Directions and Research Opportunities

The future of 2-Fluoro-4-hydroxy-N-methylbenzamide lies in its further exploration as a building block for complex molecules and advanced materials. Ongoing research aims to uncover its potential as a chiral auxiliary in asymmetric synthesis and as a component in stimuli-responsive materials. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new applications for this versatile compound.

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